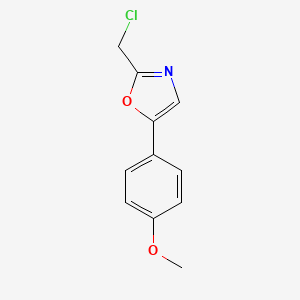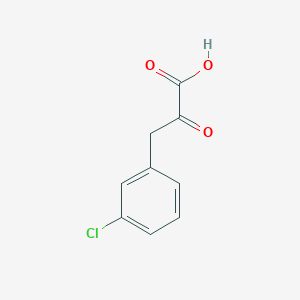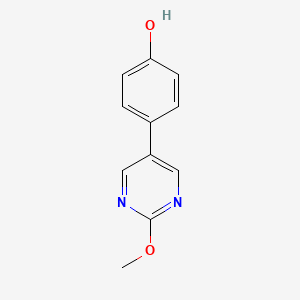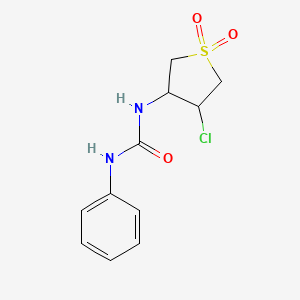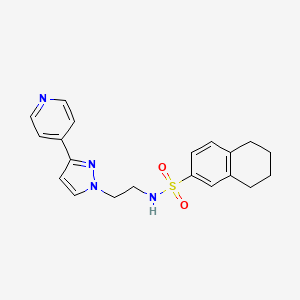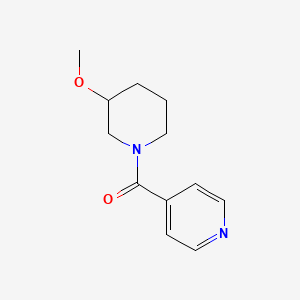
Ethyl 4-(3-chlorophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-chlorophenoxy)benzoate is a chemical compound with the molecular formula C15H13ClO3 . It has a molecular weight of 276.72 .
Synthesis Analysis
The synthesis of this compound can be achieved in two steps starting from the esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2H2,1H3 . The structure was confirmed by spectroscopic data and elemental analysis .
Wissenschaftliche Forschungsanwendungen
1. Anti-Juvenile Hormone Agent in Insect Development
Ethyl 4-(3-chlorophenoxy)benzoate has been studied for its potential as an anti-juvenile hormone (JH) agent. In research conducted by Kuwano et al. (2008) and Fujita et al. (2003), it was found that derivatives of this compound induced precocious metamorphosis in silkworm larvae, a sign of JH deficiency. This was counteracted by methoprene, a JH agonist, demonstrating the compound's specific action against JH. Such findings are valuable in understanding insect development and potentially in controlling pest populations (Kuwano et al., 2008); (Fujita et al., 2003).
2. Antiplatelet Activity
This compound derivatives have been synthesized and evaluated for their antiplatelet activity. Chen et al. (2008) identified certain derivatives with significant inhibitory effects on platelet aggregation and P-selectin expression. This research contributes to the development of new antiplatelet drugs, which are critical in the treatment of thrombotic diseases (Chen et al., 2008).
3. Antimicrobial Activity
In the field of antimicrobial research, this compound derivatives have shown promise. Jalihal et al. (2009) synthesized new compounds with this core structure and tested them for antimicrobial activity. Discoveries in this area are pivotal in addressing the challenge of antibiotic resistance and developing new treatments for bacterial infections (Jalihal et al., 2009).
4. Structural Studies in Liquid Crystals
This compound has also been explored in the study of liquid crystals. Hori et al. (2001) determined the crystal structures of several fluoro-mesogens, including derivatives of this compound. These studies contribute to a better understanding of the properties and applications of liquid crystals in various technologies (Hori et al., 2001).
Safety and Hazards
Ethyl 4-(3-chlorophenoxy)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection when handling this compound .
Eigenschaften
IUPAC Name |
ethyl 4-(3-chlorophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDZNPRZYYQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

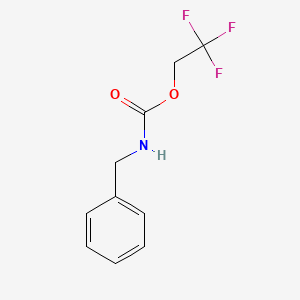
![Spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane]](/img/structure/B2633331.png)
![8-(3-Ethoxyphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2633332.png)
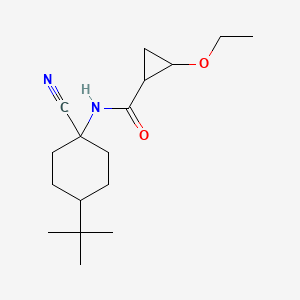
![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)
![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)
amino}acetamide](/img/structure/B2633339.png)
